molecular formula C19H29N3O4 B1394300 N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide CAS No. 196600-89-2

N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide

Cat. No.: B1394300
CAS No.: 196600-89-2
M. Wt: 363.5 g/mol
InChI Key: YNALRCYEYVXNKE-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide is a synthetic compound with the molecular formula C19H29N3O4 and a molecular weight of 363.46 g/mol . It is a peptide derivative, specifically a carbamate ester, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide typically involves the following steps:

    Starting Materials: The synthesis begins with L-norvaline and L-leucine.

    Protection of Amino Groups: The amino groups of the starting materials are protected using a phenylmethoxycarbonyl (Cbz) group.

    Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction .

Comparison with Similar Compounds

N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific amino acid sequence and the presence of the phenylmethoxycarbonyl protective group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-4-8-15(18(24)21-16(17(20)23)11-13(2)3)22-19(25)26-12-14-9-6-5-7-10-14/h5-7,9-10,13,15-16H,4,8,11-12H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNALRCYEYVXNKE-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC(CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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